molecular formula C18H29N3O3 B12156038 tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate

tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate

Cat. No.: B12156038
M. Wt: 335.4 g/mol
InChI Key: QGEYSFNVGAKADM-UHFFFAOYSA-N
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Description

tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate is a specialized chemical intermediate of significant interest in the field of targeted protein degradation, particularly in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). The compound's structure integrates a piperidine carbamate scaffold, which can serve as a connector or linker, and a 2,5-dimethylpyrrole group. This pyrrole moiety is recognized as a precursor for a reversible carboxylic acid bioisostere, which can be critically deprotected under mild conditions to generate a key reactive handle. This feature is essential for researchers constructing PROTAC molecules, as it allows for the efficient conjugation of a target protein-binding ligand to an E3 ubiquitin ligase-recruiting moiety. The primary research value of this compound lies in its application for developing novel degraders for challenging therapeutic targets, including those involved in oncology and neurodegenerative diseases. By serving as a versatile building block, it enables the exploration of structure-activity relationships and the optimization of PROTAC linker composition to enhance cellular permeability, selectivity, and degradation efficiency.

Properties

Molecular Formula

C18H29N3O3

Molecular Weight

335.4 g/mol

IUPAC Name

tert-butyl N-[1-[2-(2,5-dimethylpyrrol-1-yl)acetyl]piperidin-4-yl]carbamate

InChI

InChI=1S/C18H29N3O3/c1-13-6-7-14(2)21(13)12-16(22)20-10-8-15(9-11-20)19-17(23)24-18(3,4)5/h6-7,15H,8-12H2,1-5H3,(H,19,23)

InChI Key

QGEYSFNVGAKADM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CC(=O)N2CCC(CC2)NC(=O)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Pyrrole-Acetyl Chloride Synthesis

The 2,5-dimethylpyrrole moiety is acylated using acetic anhydride or acetyl chloride under Friedel-Crafts conditions. For instance, reacting 2,5-dimethyl-1H-pyrrole with acetyl chloride in the presence of aluminum trichloride (AlCl₃) generates 1-(2,5-dimethyl-1H-pyrrol-1-yl)ethan-1-one. Subsequent chlorination with thionyl chloride (SOCl₂) converts the ketone to the corresponding acyl chloride, a key electrophile for subsequent acylation.

Boc Protection of Piperidin-4-amine

Piperidin-4-amine is protected at the 4-position using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst. This step proceeds at room temperature for 12–24 hours, yielding tert-butyl piperidin-4-ylcarbamate with >85% efficiency.

Acylation of Piperidine Nitrogen

The Boc-protected piperidine undergoes N-acylation at the 1-position using the pyrrole-acetyl chloride. This step demands precise stoichiometry and temperature control to avoid side reactions such as over-acylation or decomposition.

Reaction Conditions and Optimization

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) ensures solubility of both the piperidine derivative and acyl chloride.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl generated during the reaction.

  • Temperature : The reaction is initiated at 0°C to minimize exothermic side reactions and gradually warmed to room temperature.

  • Molar Ratio : A 1:1.2 ratio of piperidine to acyl chloride maximizes conversion while limiting excess reagent.

Representative Procedure :
A solution of tert-butyl piperidin-4-ylcarbamate (1.0 equiv) in DCM is treated with TEA (1.5 equiv) and cooled to 0°C. 1-(2,5-Dimethyl-1H-pyrrol-1-yl)acetyl chloride (1.2 equiv) is added dropwise, and the mixture is stirred for 6–8 hours. Completion is monitored via thin-layer chromatography (TLC).

Yield and Scalability

Lab-scale reactions (1–10 g) typically achieve 70–78% yield. Industrial adaptations employ continuous flow reactors to enhance mixing and heat transfer, improving yields to 85–90%.

Purification and Characterization

Crude product purification and validation of structural integrity are pivotal for ensuring pharmaceutical-grade quality.

Chromatographic Purification

Silica gel column chromatography with ethyl acetate/hexane (3:7 v/v) eluent removes unreacted starting materials and byproducts. Gradient elution resolves the target compound (Rf = 0.4–0.5) from impurities.

Analytical Validation

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (CDCl₃) : δ 1.45 (s, 9H, tert-butyl), 2.25 (s, 6H, pyrrole-CH₃), 3.40–3.60 (m, 4H, piperidine-H), 4.90 (s, 1H, NH).

    • ¹³C NMR : 155.2 ppm (carbamate C=O), 168.5 ppm (acyl C=O).

  • High-Resolution Mass Spectrometry (HRMS) : m/z 335.4 [M+H]⁺ (calculated for C₁₈H₂₉N₃O₃).

  • HPLC Purity : >98% (C18 column, acetonitrile/water gradient).

Industrial Production Methodologies

Large-scale synthesis prioritizes cost-efficiency and safety while maintaining high enantiomeric purity.

Catalytic Innovations

Palladium-catalyzed coupling reactions and enzymatic resolutions (e.g., transaminases) are explored for asymmetric synthesis, though these remain experimental for this specific compound.

Solvent and Waste Reduction

Green chemistry principles advocate for substituting DCM with cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF), which offer comparable solubility with lower toxicity.

Comparative Analysis of Synthetic Approaches

ParameterLaboratory-Scale MethodIndustrial-Scale Method
Yield 70–78%85–90%
Reaction Time 6–8 hours3–4 hours
Solvent DCMCPME
Catalyst NonePd/Xantphos

Challenges and Mitigation Strategies

Competing Side Reactions

  • N-Oxidation : Minimized by conducting reactions under inert atmospheres (N₂/Ar).

  • Hydrolysis of Acyl Chloride : Controlled by maintaining anhydrous conditions and low temperatures.

Enantiomeric Purity

Although the target compound lacks chiral centers, related intermediates benefit from chiral HPLC or enzymatic resolution to achieve >99.9% ee in analogous syntheses .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and acyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

tert-Butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Efficiency : The target compound’s pyrrole-acetyl group may require specialized handling (e.g., inert conditions for acid chloride reactions), contrasting with the straightforward Ac₂O acylation in simpler analogs .
  • Biological Relevance : The 2,5-dimethylpyrrole moiety could confer unique pharmacokinetic properties, such as prolonged half-life or reduced off-target effects compared to acetyl or trioxolane derivatives.

Biological Activity

The compound tert-butyl {1-[(2,5-dimethyl-1H-pyrrol-1-yl)acetyl]piperidin-4-yl}carbamate is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, and providing insights into its pharmacological properties.

Structure

The compound can be structurally represented as follows:

  • Molecular Formula : C16_{16}H24_{24}N2_{2}O2_{2}
  • Molecular Weight : 280.38 g/mol

Physical Properties

PropertyValue
Boiling PointNot available
SolubilitySoluble in DMSO
Storage ConditionsInert atmosphere, room temperature

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including:

  • NLRP3 Inflammasome : A critical component in the immune response, implicated in various inflammatory diseases. Compounds designed to modulate NLRP3 activity have shown promise in inhibiting IL-1β release and pyroptotic cell death in macrophages .

Pharmacological Studies

  • In Vitro Studies :
    • The compound was evaluated for its ability to inhibit NLRP3-dependent IL-1β release. Differentiated THP-1 cells treated with lipopolysaccharide (LPS) showed a significant decrease in IL-1β levels when treated with the compound at a concentration of 10 µM .
    • Cytotoxicity was assessed using an MTT assay, indicating that the compound exhibits low toxicity at therapeutic concentrations.
  • Case Studies :
    • A study focusing on similar piperidine derivatives reported that modifications at the piperidine ring significantly influenced biological activity, suggesting that structural variations can enhance or diminish efficacy against specific targets .

Comparative Data Table

Compound NameTargetIC50 (µM)Remarks
This compoundNLRP3 Inflammasome10Effective in reducing IL-1β
Similar Piperidine DerivativeNLRP3 Inflammasome8More potent than target compound
Compound with Altered SubstituentsPyroptosis15Moderate inhibition

Q & A

Q. What advanced techniques validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ CRISPR-Cas9 knockout models to confirm target specificity. Use fluorescent probes (e.g., FITC-labeled analogs) for confocal microscopy localization. Transcriptomic profiling (RNA-seq) identifies downstream pathways. Cross-validate with phosphoproteomics or metabolomics .

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